molecular formula C11H13NO3 B118019 Allyl 2-amino-4-methoxybenzoate CAS No. 145219-44-9

Allyl 2-amino-4-methoxybenzoate

Cat. No. B118019
M. Wt: 207.23 g/mol
InChI Key: IXBCHXHCVBFVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 2-amino-4-methoxybenzoate (AAMB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AAMB is a member of the benzoate family, which is known for its diverse range of biological activities. In

Scientific Research Applications

Allyl 2-amino-4-methoxybenzoate has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a building block for the synthesis of novel drugs. Allyl 2-amino-4-methoxybenzoate has been used as a starting material for the synthesis of various analogs that exhibit potent biological activities. For example, Allyl 2-amino-4-methoxybenzoate analogs have been synthesized and evaluated for their antitumor, antimicrobial, and antifungal activities.

Mechanism Of Action

The exact mechanism of action of Allyl 2-amino-4-methoxybenzoate is not fully understood. However, it is believed that Allyl 2-amino-4-methoxybenzoate exerts its biological effects by interacting with specific cellular targets. For example, Allyl 2-amino-4-methoxybenzoate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Allyl 2-amino-4-methoxybenzoate has been shown to possess antimicrobial activity by disrupting the cell membrane of bacteria.

Biochemical And Physiological Effects

Allyl 2-amino-4-methoxybenzoate has been shown to possess a wide range of biochemical and physiological effects. For example, Allyl 2-amino-4-methoxybenzoate has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, Allyl 2-amino-4-methoxybenzoate has been shown to possess antioxidant activity, which is believed to be due to its ability to scavenge free radicals.

Advantages And Limitations For Lab Experiments

One of the major advantages of Allyl 2-amino-4-methoxybenzoate is its ease of synthesis. Allyl 2-amino-4-methoxybenzoate can be synthesized using simple laboratory techniques and is readily available. Additionally, Allyl 2-amino-4-methoxybenzoate exhibits a wide range of biological activities, which makes it a versatile compound for use in various applications. However, one of the limitations of Allyl 2-amino-4-methoxybenzoate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for research on Allyl 2-amino-4-methoxybenzoate. One area of research is the synthesis of novel analogs with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of Allyl 2-amino-4-methoxybenzoate and its potential applications in various fields. Finally, the development of new methods for the synthesis of Allyl 2-amino-4-methoxybenzoate and its analogs could lead to more efficient and cost-effective production of these compounds.
Conclusion:
In conclusion, Allyl 2-amino-4-methoxybenzoate is a versatile chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Allyl 2-amino-4-methoxybenzoate can be synthesized using simple laboratory techniques and exhibits a wide range of biological activities. Further research is needed to fully understand the mechanism of action of Allyl 2-amino-4-methoxybenzoate and its potential applications in various fields.

Synthesis Methods

The synthesis of Allyl 2-amino-4-methoxybenzoate involves the reaction of 2-amino-4-methoxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure Allyl 2-amino-4-methoxybenzoate.

properties

CAS RN

145219-44-9

Product Name

Allyl 2-amino-4-methoxybenzoate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

prop-2-enyl 2-amino-4-methoxybenzoate

InChI

InChI=1S/C11H13NO3/c1-3-6-15-11(13)9-5-4-8(14-2)7-10(9)12/h3-5,7H,1,6,12H2,2H3

InChI Key

IXBCHXHCVBFVER-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)OCC=C)N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OCC=C)N

synonyms

Benzoic acid, 2-amino-4-methoxy-, 2-propenyl ester (9CI)

Origin of Product

United States

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